molecular formula C11H10N2O B8795155 N-(isoquinolin-3-yl)acetamide CAS No. 6187-27-5

N-(isoquinolin-3-yl)acetamide

Cat. No. B8795155
Key on ui cas rn: 6187-27-5
M. Wt: 186.21 g/mol
InChI Key: SYXIVIPLMNLWKL-UHFFFAOYSA-N
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Patent
US08609692B2

Procedure details

Acetic anhydride (5.92 mL, 62.6 mmol) was added to a suspension of isoquinolin-3-amine (3.01 g, 20.9 mmol) and triethylamine (3.18 mL, 23.0 mmol) in CH2Cl2 (80 mL) at ambient temperature. The mixture was stirred 3.5 hours, then the volatiles were evaporated in vacuo. The residue was chased with toluene and concentrated in vacuo (3×25 mL) to provide the title compound (3.89 g) as a yellow solid. This material, which was found to also contain small quantities of acetic acid, was used without further purification. 1H NMR (300 MHz, DMSO-d6) δ 10.58 (s, 1H), 9.13 (s, 1H), 8.45 (s, 1H), 8.04 (d, J=7.8 Hz, 1H), 7.88 (d, J=8.2 Hz, 1H), 7.69 (ddd, J=8.2, 6.8, 1.2 Hz, 1H), 7.52 (ddd, J=7.9, 6.9, 1.0 Hz, 1H), 2.13 (s, 3H).
Quantity
5.92 mL
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
3.18 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[CH:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[C:10]([NH2:18])[N:9]=1.C(N(CC)CC)C>C(Cl)Cl>[CH:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[C:10]([NH:18][C:5](=[O:7])[CH3:6])[N:9]=1

Inputs

Step One
Name
Quantity
5.92 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
3.01 g
Type
reactant
Smiles
C1=NC(=CC2=CC=CC=C12)N
Name
Quantity
3.18 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (3×25 mL)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C1=NC(=CC2=CC=CC=C12)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.89 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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